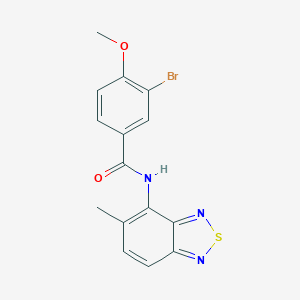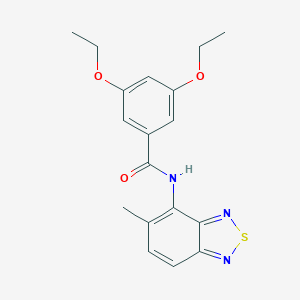![molecular formula C24H18N2O3 B214823 N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B214823.png)
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is a complex organic compound with the molecular formula C24H18N2O3 and a molecular weight of 382.4 g/mol This compound is characterized by the presence of a furan ring, a biphenyl group, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl-4-ylcarbonyl Chloride: Biphenyl is reacted with thionyl chloride to form biphenyl-4-ylcarbonyl chloride.
Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 4-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{4-[(biphenyl-4-ylcarbonyl)amino]phenyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is known for its reactivity and ability to participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C24H18N2O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[4-[(4-phenylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c27-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)25-20-12-14-21(15-13-20)26-24(28)22-7-4-16-29-22/h1-16H,(H,25,27)(H,26,28) |
Clé InChI |
LNXWMBLJTVNCDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214740.png)
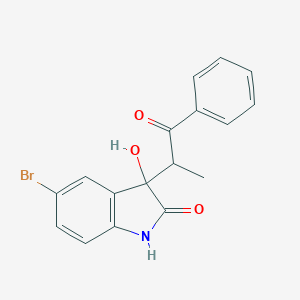
![4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE](/img/structure/B214755.png)
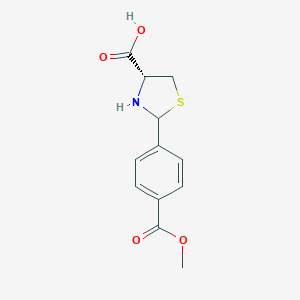
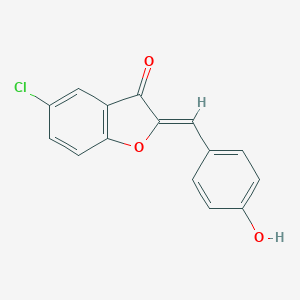
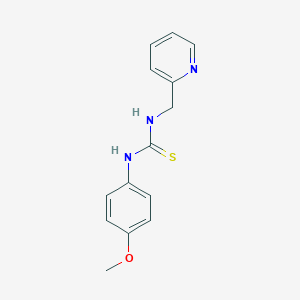
![Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
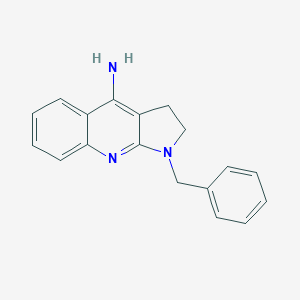
![2-(2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B214769.png)
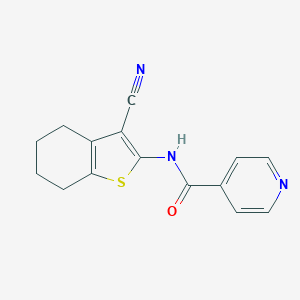
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)
